molecular formula C20H22N2O B12785861 (-)-Kopsanone CAS No. 6662-83-5

(-)-Kopsanone

Cat. No.: B12785861
CAS No.: 6662-83-5
M. Wt: 306.4 g/mol
InChI Key: RFDVSXYPLPEIGZ-ZLARMEDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kopsanone involves several steps, starting from simpler precursors. One common synthetic route includes the formation of the indolizino[8,1-cd]carbazole core through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Kopsanone is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have made it possible to produce Kopsanone in larger quantities through optimized reaction conditions and the use of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Kopsanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of Kopsanone can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Kopsanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Kopsanone involves its interaction with specific molecular targets within biological systems. Kopsanone is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in Kopsanone’s mechanism of action are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Kopsanone

Kopsanone is unique due to its specific indolizino[8,1-cd]carbazole framework and the presence of multiple stereocenters. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

6662-83-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one

InChI

InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1

InChI Key

RFDVSXYPLPEIGZ-ZLARMEDBSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5

Origin of Product

United States

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